H-Allo-thr(tbu)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

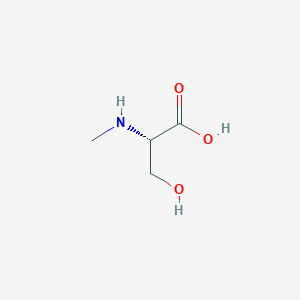

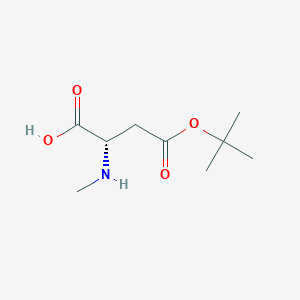

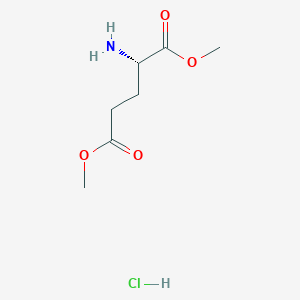

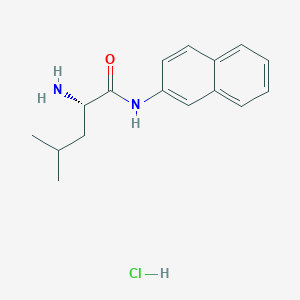

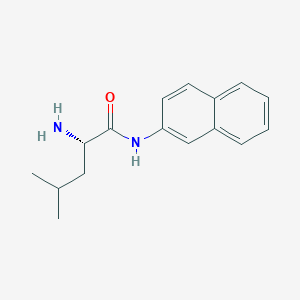

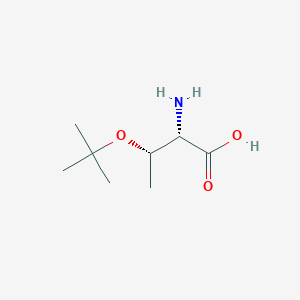

“H-Allo-thr(tbu)-OH” is a threonine derivative . Its molecular formula is C8H17NO3 . It has been commercially used as ergogenic supplements . They influence the secretion of anabolic, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

The molecular structure of “H-Allo-thr(tbu)-OH” is represented by the molecular formula C8H17NO3 . The compound has a molecular weight of 175.23 g/mol . The IUPAC name for this compound is (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid .

Physical And Chemical Properties Analysis

“H-Allo-thr(tbu)-OH” has a molecular weight of 175.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 175.12084340 g/mol .

科学研究应用

氢燃烧系统中 OH∗ 化学发光的动力学

Kathrotia 等人(2010 年)的一项研究调查了氢氧化反应化学中 OH∗ 化学发光的时变性,深入了解了描述 H2/O2 系统中 OH∗ 形成的反应方案。这项研究可以为涉及“H-Allo-thr(tbu)-OH”的反应动力学研究提供基础理解 (Kathrotia 等,2010)。

磷酸三丁酯的化学:综述

Burger(1955 年)回顾了磷酸三丁酯 (TBP) 的制备、纯化和化学性质,重点是水解反应。虽然与“H-Allo-thr(tbu)-OH”没有直接关系,但 TBP 的化学稳定性和反应途径可以为研究类似化合物提供比较见解 (Burger, 1955)。

选定夜辉发射的光化学

Meriwether(1989 年)回顾了中间层区域中氢氧家族发射的光化学,这可能为“H-Allo-thr(tbu)-OH”在大气或类似条件下的光反应性质提供平行见解 (Meriwether, 1989)。

技术企业孵化:综述

虽然 Mian、Lamine 和 Fayolle(2016 年)专注于技术企业孵化,但他们提到的创新和面向技术的创业增长突出了更广泛的背景,即可以在科学研究和技术创新中探索“H-Allo-thr(tbu)-OH”的应用 (Mian, Lamine, & Fayolle, 2016)。

用于天然产物分析的定量 1H NMR

Pauli、Jaki 和 Lankin(2005 年)回顾了定量 1H NMR (qHNMR) 的“定量实验条件”的最新技术,这是一种在研究应用中分析“H-Allo-thr(tbu)-OH”的结构和纯度时可能至关重要的方法 (Pauli, Jaki, & Lankin, 2005)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Allo-thr(tbu)-OH | |

CAS RN |

201353-89-1 |

Source

|

| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。